Enhanced Anti-Inflammatory Potency in Celecoxib Analog Series
In a series of celecoxib analogs, compounds bearing a 4-bromophenylsulfonyl moiety demonstrated superior anti-inflammatory activity compared to the unsubstituted phenylsulfonyl analog. Specifically, 5-(4-bromophenyl)-4-(phenylsulfonyl)pyrazole (15c) exhibited an ED50 of 68 ± 2.2 μM/kg, while the unsubstituted phenyl analog (15a) was not reported as having comparable potency, and celecoxib itself had an ED50 of 86 ± 1.1 μM/kg [1]. This indicates that the 4-bromophenylsulfonyl group contributes to enhanced in vivo efficacy in this model.
| Evidence Dimension | In vivo anti-inflammatory efficacy (ED50) |
|---|---|
| Target Compound Data | 68 ± 2.2 μM/kg (15c, containing 4-bromophenylsulfonyl moiety) |
| Comparator Or Baseline | Celecoxib: 86 ± 1.1 μM/kg; Unsubstituted phenyl analog (15a): not specifically reported |
| Quantified Difference | ~21% lower ED50 than celecoxib (more potent) |
| Conditions | Carrageenan-induced rat paw edema model, measured 3 h post-administration |
Why This Matters
This data provides a quantitative benchmark for the anti-inflammatory potential of molecules derived from 1-((4-bromophenyl)sulfonyl)-1H-pyrazole, supporting its prioritization over unsubstituted phenylsulfonyl analogs in drug discovery campaigns targeting inflammation.
- [1] Abdel-Aziz, H. A. et al. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Eur. J. Med. Chem. 2014, 80, 416-422. View Source
